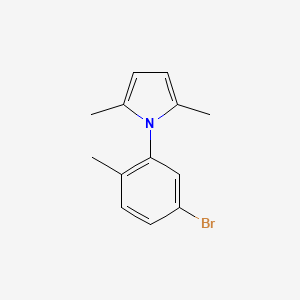
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole
描述
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of bromine and methyl groups in the compound’s structure imparts unique chemical properties and reactivity.
作用机制
Mode of Action
It’s worth noting that brominated compounds often interact with their targets through halogen bonding, where the bromine atom forms a weak bond with a protein or enzyme, potentially altering its function .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that brominated compounds generally have high gi absorption and are bbb permeant .
Result of Action
Brominated compounds can have various effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:
Pyrrole Formation: The brominated intermediate is then subjected to a cyclization reaction with a suitable precursor, such as 2,5-dimethylpyrrole, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the compound.
化学反应分析
Types of Reactions
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to form pyrrole derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrroles, pyrrole oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
相似化合物的比较
Similar Compounds
- 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole
- This compound
- This compound
Uniqueness
This compound is unique due to the specific arrangement of bromine and methyl groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-(5-bromo-2-methylphenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-9-4-7-12(14)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMHNWBQVNWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2C(=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
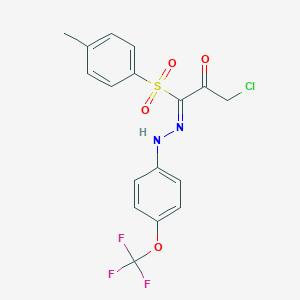
![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate](/img/structure/B6351792.png)
![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
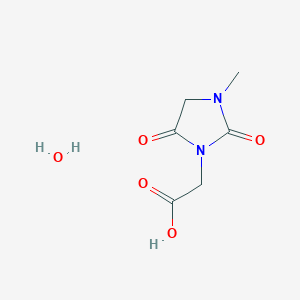
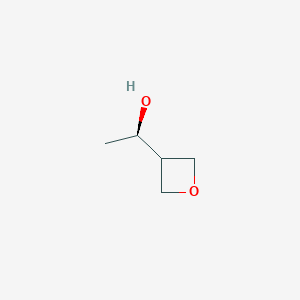
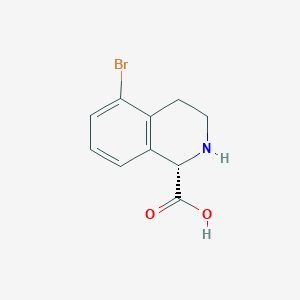
![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6351816.png)
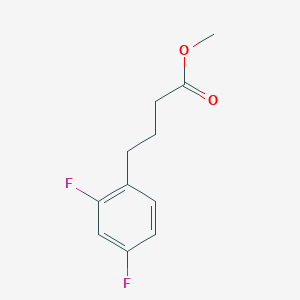
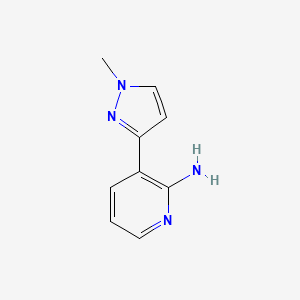
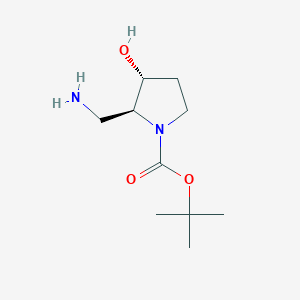
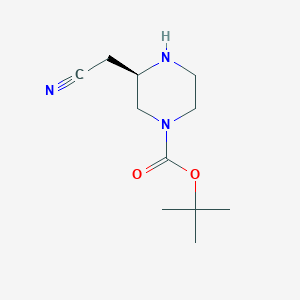
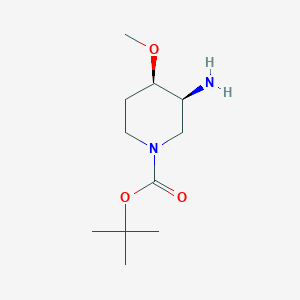
![[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate](/img/structure/B6351851.png)
![[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate](/img/structure/B6351867.png)
